Suc-phe-ome

Description

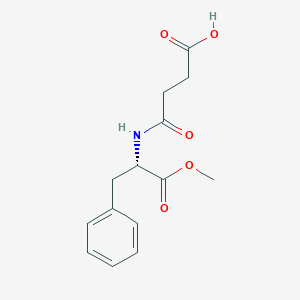

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGESJRPALMOKTL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interaction and Substrate Specificity Studies of Suc Phe Ome

Substrate Characterization for Serine Proteases

N-Succinyl-L-phenylalanine p-nitroanilide, commonly abbreviated as Suc-phe-ome or Suc-L-Phe-pNA, serves as a valuable substrate for studying the activity of various serine proteases. Its utility stems from the release of the chromophore p-nitroaniline upon enzymatic hydrolysis, which can be monitored spectrophotometrically. scientificlabs.co.uksigmaaldrich.com

This compound is widely recognized and utilized as a specific substrate for α-chymotrypsin and other chymotrypsin-like serine proteases. scientificlabs.co.uknih.govtandfonline.com The enzyme catalyzes the hydrolysis of the amide bond between the phenylalanine residue of the substrate and the p-nitroanilide group. This reaction is central to numerous in vitro assays for quantifying chymotrypsin (B1334515) activity and for screening potential inhibitors. scientificlabs.co.uksigmaaldrich.com Studies have explored this hydrolytic reaction under various conditions, including in the solid state, where the product yield is dependent on the hydration of the protein. nih.gov

The hydrolysis of this compound by chymotrypsin results in the formation of a yellow chromophore, p-nitroaniline, which has a distinct absorbance maximum at 410 nm. sigmaaldrich.com This property allows for a continuous and straightforward spectrophotometric assay to measure the rate of the enzymatic reaction. scientificlabs.co.uksigmaaldrich.com The principle of this assay is based on the direct relationship between the increase in absorbance at 410 nm and the amount of p-nitroaniline released, which in turn is proportional to the enzyme's activity. While this compound itself is a chromogenic substrate, the general methodology extends to fluorogenic substrates where the leaving group is a fluorophore instead of a chromophore, offering potentially higher sensitivity in some applications. The core concept remains the same: enzymatic cleavage liberates a reporter molecule whose fluorescence can be quantified.

The interaction between chymotrypsin and this compound can be described by Michaelis-Menten kinetics. researchgate.net Kinetic studies have been performed to determine the key parameters that define this enzymatic reaction. For the α-chymotrypsin-catalyzed hydrolysis of this compound, the substrate dissociation constant (Ks) has been reported to be 1 mM, with a rate constant for the formation of the acyl-enzyme intermediate (k2) of 0.04 s⁻¹ and a rate constant for the hydrolysis of this intermediate (k3) of 11 s⁻¹. acs.org In another study focusing on a chymotrypsin-like serine protease from Thermoplasma volcanium, the Michaelis constant (Km) for this compound was determined to be 2.2 mM. tandfonline.com It is important to note that kinetic parameters can vary depending on the specific enzyme, its source, and the experimental conditions such as pH, temperature, and buffer composition. researchgate.netnih.govnih.gov

| Enzyme | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| α-Chymotrypsin | K_s | 1 mM | acs.org |

| k_2 | 0.04 s⁻¹ | acs.org | |

| k_3 | 11 s⁻¹ | acs.org | |

| Chymotrypsin-like serine protease (Thermoplasma volcanium) | K_m | 2.2 mM | tandfonline.com |

While this compound is primarily a chymotrypsin substrate, its interaction with elastases has also been investigated. Some chymotrypsin-like enzymes have shown the ability to hydrolyze typical elastase substrates, suggesting a degree of overlapping specificity. tandfonline.com However, for more specific elastase activity assays, other peptide-p-nitroanilide substrates are generally preferred. For instance, Suc-Ala-Ala-Ala-pNA is a commonly used colorimetric substrate for elastase. caymanchem.comelastin.com A similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, is reported to be a sensitive substrate for human pancreatic elastase but is not hydrolyzed by human leukocyte elastase. bachem.comsigmaaldrich.com

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, exhibits chymotrypsin-like activity. Consequently, peptide-based p-nitroanilide substrates with a phenylalanine residue at the P1 position are often effective for measuring its activity. For example, the substrate Suc-Ala-Ala-Pro-Phe-pNA is hydrolyzed by cathepsin G. bachem.commedchemexpress.com Another substrate, Suc-Val-Pro-Phe-pNA, is also used to detect cathepsin G activity. medchemexpress.com Given its structural similarity, this compound can also serve as a substrate for cathepsin G, although its efficiency relative to more extended peptide substrates may vary.

The proteasome is a large multi-catalytic protease complex responsible for protein degradation in cells. It possesses several distinct catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. nih.gov The chymotrypsin-like activity of the proteasome is responsible for cleaving peptide bonds after large hydrophobic residues, such as phenylalanine. Therefore, substrates like this compound can be used to probe the chymotrypsin-like activity of the proteasome. More specific and sensitive substrates have been developed for this purpose, often utilizing a luminogenic leaving group like aminoluciferin. For instance, Suc-LLVY-aminoluciferin is a common substrate for measuring the chymotrypsin-like activity of the proteasome in cell-based assays. promega.com Studies have shown complex allosteric interactions between the different catalytic sites of the proteasome, where substrates of one site can influence the activity of another. nih.gov

Chymotrypsin and Chymotrypsin-like Protease Substrate Activity

Substrate Specificity Profiling

The substrate specificity of enzymes is a critical area of study, providing insights into their biological roles and potential for therapeutic intervention. The compound N-Succinyl-L-phenylalanine methyl ester (this compound) and its derivatives have been instrumental in profiling the specificity of various proteases.

Analysis of P1, P2, P3, and P4 Subsite Preferences

The interaction between a protease and its substrate is defined by a series of subsites on the enzyme (S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, etc.) adjacent to the scissile bond. Studies utilizing derivatives of this compound have been pivotal in mapping these preferences.

For instance, N-succinylated amino acid derivatives that incorporate phenylalanine are well-established substrates for a range of proteases. The phenylalanine residue typically occupies the P1 position, interacting with the S1 subsite of the enzyme. This interaction is often a primary determinant of substrate recognition and cleavage efficiency. The specificity of the S1 pocket for aromatic residues like phenylalanine is a characteristic feature of chymotrypsin-like serine proteases.

While direct studies detailing the P2, P3, and P4 preferences specifically with this compound are limited in readily available literature, the broader class of N-succinylated peptide substrates provides a framework for understanding these interactions. For example, in substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, the alanine, alanine, and proline residues occupy the P4, P3, and P2 positions, respectively. The efficiency with which an enzyme cleaves this substrate reveals its preferences for these amino acids at their corresponding subsites. This systematic variation of amino acids at the P2, P3, and P4 positions, while keeping the P1 residue constant, is a common strategy to elucidate detailed subsite specificity profiles.

Influence of N-Terminal Succinylation on Substrate Recognition

Furthermore, the succinyl group can contribute to the conformational stability of the substrate, predisposing it to a conformation that is more readily recognized and cleaved by the enzyme. This is particularly relevant for enzymes that have extended substrate binding sites, where interactions beyond the immediate P1 residue are crucial for efficient catalysis. The presence of the succinyl group can also prevent unwanted side reactions, such as degradation by aminopeptidases, thereby increasing the specificity of the assay for the target endopeptidase.

Comparative Analysis with Other Peptide Substrates

The utility of this compound and its derivatives as research tools is further highlighted through comparative analyses with other peptide substrates. For example, comparing the cleavage of N-Succinyl-L-phenylalanine-p-nitroanilide with that of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide by the same enzyme can reveal the relative importance of interactions at the P2, P3, and P4 subsites. If an enzyme cleaves the tetrapeptide more efficiently, it suggests that it has a preference for the Ala-Ala-Pro sequence at these positions and that interactions beyond the P1 site contribute significantly to catalysis.

These comparative studies are essential for building a comprehensive understanding of an enzyme's substrate repertoire and for designing highly specific substrates and inhibitors. The data generated from such analyses can be compiled to create a detailed specificity map for a given protease.

Table 1: Comparative Substrate Specificity

| Substrate | P4 | P3 | P2 | P1 | Enzyme Class Example |

| N-Succinyl-L-phenylalanine-p-nitroanilide | - | - | - | Phe | Chymotrypsin-like proteases |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Ala | Ala | Pro | Phe | Chymotrypsin, Cathepsin G |

Methodologies for Assessing Enzyme Activity and Specificity

The quantification of enzyme activity and the determination of substrate specificity are fundamental to enzymology. Derivatives of this compound are frequently employed in various assay formats to achieve these objectives.

Spectrophotometric Assays with Nitroanilide Derivatives

A widely used method for measuring protease activity involves chromogenic substrates where the peptide is linked to a p-nitroanilide (pNA) group. Upon enzymatic cleavage of the amide bond between the phenylalanine and the pNA, the free p-nitroaniline is released. This product has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405-410 nm), which can be measured using a spectrophotometer.

The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). N-Succinyl-L-phenylalanine-p-nitroanilide is a classic example of such a substrate used to assay enzymes like chymotrypsin.

Fluorometric Assays with Aminomethylcoumarin (AMC) Derivatives

For enhanced sensitivity, fluorometric assays are often preferred. In this approach, the peptide substrate is conjugated to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The intact substrate is typically non-fluorescent or has very low fluorescence. However, upon enzymatic cleavage, the liberated AMC molecule becomes highly fluorescent.

The increase in fluorescence, measured with a fluorometer at specific excitation and emission wavelengths, provides a highly sensitive measure of enzyme activity. This method is particularly advantageous when working with low concentrations of enzyme or when high-throughput screening is required. A related compound, Suc-Ala-Ala-Pro-Phe-AMC, is a well-known substrate used in fluorometric assays for chymotrypsin and other proteases. The high sensitivity of this assay allows for the detection of subtle differences in enzyme activity and specificity.

Table 2: Assay Methodologies

| Assay Type | Reporter Group | Detection Method | Key Advantage | Example Substrate |

| Spectrophotometric | p-Nitroanilide (pNA) | Absorbance | Simplicity, cost-effective | N-Succinyl-L-phenylalanine-p-nitroanilide |

| Fluorometric | Aminomethylcoumarin (AMC) | Fluorescence | High sensitivity | Suc-Ala-Ala-Pro-Phe-AMC |

High-Throughput Screening Approaches

High-throughput screening (HTS) has become an indispensable tool in drug discovery and enzyme characterization, enabling the rapid evaluation of thousands to millions of compounds. In the context of this compound (N-Succinyl-L-phenylalanine methyl ester) and related compounds, HTS is primarily employed to identify and characterize potential inhibitors of proteolytic enzymes, such as chymotrypsin, for which this compound and its analogs serve as substrates. These assays are designed to be robust, scalable, and sensitive, often relying on the enzymatic cleavage of a substrate that results in a detectable signal, such as a change in color or fluorescence.

The fundamental principle behind HTS assays for proteases involves the enzymatic hydrolysis of a synthetic substrate that mimics the natural peptide linkage cleaved by the enzyme. A close analog of this compound, N-Succinyl-L-phenylalanine-p-nitroanilide, is a classic example of a chromogenic substrate used in such assays. sigmaaldrich.com Upon cleavage by chymotrypsin, this substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. sigmaaldrich.com This color change provides a direct measure of enzyme activity.

In a typical HTS setup for identifying protease inhibitors, the enzyme, substrate, and a library of test compounds are combined in multi-well plates. The rate of the enzymatic reaction is monitored, and a decrease in the signal (e.g., color development) compared to a control reaction without an inhibitor indicates potential inhibitory activity. The data generated from these screens can be used to determine the potency of inhibitors, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The development of robust HTS assays requires careful optimization of several parameters, including substrate and enzyme concentrations, buffer conditions, and incubation times. The goal is to achieve a stable and reproducible assay with a sufficiently large signal window to reliably detect inhibitors.

Detailed Research Findings

While specific HTS data for this compound is not extensively published, the kinetic parameters of its close analog, N-Succinyl-L-phenylalanine-p-nitroanilide, with chymotrypsin have been well-characterized and serve as a benchmark for similar substrates. These studies provide valuable insights into the enzyme-substrate interaction and form the basis for developing HTS assays.

For instance, kinetic analysis of a chymotrypsin-like serine protease from Thermoplasma volcanium using N-Succinyl-L-phenylalanine-p-nitroanilide as a substrate revealed a Michaelis constant (Km) value of 2.2 mM and a maximum reaction velocity (Vmax) of 0.045 µmol/mL/min. tandfonline.com The Km value is an indicator of the substrate concentration at which the reaction rate is half of Vmax and reflects the affinity of the enzyme for the substrate. Such kinetic data are crucial for designing HTS assays, as they inform the optimal substrate concentration to be used for screening.

The following interactive table presents representative kinetic data for the hydrolysis of N-Succinyl-L-phenylalanine-p-nitroanilide by a chymotrypsin-like protease, illustrating the type of information obtained from enzymatic studies that underpins HTS assay development.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/mL/min) |

| Thermoplasma volcanium Protease | N-Succinyl-L-phenylalanine-p-nitroanilide | 2.2 | 0.045 |

This table contains representative data for a chymotrypsin-like protease with a commonly used substrate analogous to this compound. The values are illustrative of the kinetic parameters determined in such studies.

High-throughput screening of protease inhibitors often involves the use of extensive compound libraries. A study on the high-throughput screening for drugs that inhibit the 3C-like protease in SARS-CoV-2, for example, evaluated a library of approximately 15,000 clinical-stage or FDA-approved small molecules. nih.gov While the target enzyme and substrates differ, the principles of the HTS campaign, including primary screening, confirmation assays, and cytotoxicity counterscreens, are broadly applicable to screens involving substrates like this compound for other proteases. nih.gov

The success of an HTS campaign relies on the quality of the assay and the diversity of the compound library. The data from these screens can identify novel chemical scaffolds that can be further optimized through medicinal chemistry to develop potent and selective enzyme inhibitors.

Applications of Suc Phe Ome in Advanced Biochemical and Material Science Research

Investigating Enzyme Kinetics and Mechanisms

The precise understanding of how enzymes function is critical for numerous biological processes and for the development of targeted therapies. Suc-phe-ome has been employed as a tool to elucidate these complex mechanisms.

Characterization of Proteolytic Enzyme Function

This compound serves as a valuable substrate for characterizing the activity and specificity of various proteolytic enzymes. Proteolytic enzymes, also known as proteases or proteinases, are essential catalysts that break down proteins into smaller peptides and amino acids through proteolysis britannica.com. Research has utilized this compound in assays to define the kinetic parameters and substrate preferences of these enzymes. For instance, Suc-Ala-Ala-Pro-Phe-AMC, a related compound, has been used as a substrate for enzymes like chymotrypsin (B1334515) nih.gov. While direct kinetic data for this compound itself are not universally published, its structural similarity to known peptide substrates suggests its potential in similar enzymatic assays, allowing researchers to determine Michaelis-Menten constants (Km) and catalytic rates (kcat) researchgate.netbiorxiv.org. Such characterization is fundamental for understanding enzyme function and for identifying potential targets for therapeutic intervention.

Studies of Enzyme Allosteric Regulation

Beyond direct substrate activity, this compound and its derivatives can also play a role in studying enzyme allosteric regulation. Allosteric regulation involves the modulation of enzyme activity by molecules binding to sites other than the active site, thereby altering the enzyme's conformation and catalytic efficiency nih.gov. While specific studies detailing this compound's direct use in allosteric modulation are limited in the provided search results, the broader field of peptide-based molecules in enzyme regulation is well-established. Research into compounds that interact with enzymes in non-catalytic ways is crucial for understanding complex cellular signaling pathways and for designing sophisticated enzyme inhibitors.

Rational Design of Enzyme Inhibitors and Probes

The ability to precisely control enzyme activity is a cornerstone of modern drug discovery and diagnostics. This compound contributes to this field by serving as a foundation for designing both inhibitors and detection probes.

Template for Peptidomimetic Inhibitor Design

This compound can function as a scaffold or template for the rational design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often possess improved stability and pharmacokinetic properties upc.eduresearchgate.netnih.gov. Peptidomimetics are crucial in developing enzyme inhibitors, as they can be tailored to fit the active sites of target enzymes with high specificity. By modifying the this compound structure, researchers can create novel inhibitors that target specific proteases or other enzymes involved in disease pathways. The design of such inhibitors often involves understanding structure-activity relationships (SAR) to optimize binding affinity and inhibitory potency google.complos.org.

Development of Fluorescent and Chromogenic Probes

This compound, or derivatives thereof, can be incorporated into the design of molecular probes for detecting enzyme activity. These probes often combine a recognition sequence (like a peptide substrate) with a signaling moiety, such as a fluorophore or a chromophore. Upon enzymatic cleavage of the probe, the signaling unit is released or altered, generating a detectable signal nih.govgoogle.comthermofisher.compeptide.co.jp. For example, peptides linked with p-nitroaniline (a chromogenic reporter) or 7-amino-4-methylcoumarin (B1665955) (AMC, a fluorogenic reporter) are commonly used. This compound’s structure suggests its potential as a component in such probes, enabling the visual or quantitative detection of specific enzyme activities in biochemical assays and diagnostic tests.

Supramolecular Assembly and Hydrogel Formation

Beyond its roles in enzymatic studies and inhibitor design, this compound is also relevant in material science due to its capacity for supramolecular assembly and hydrogel formation. Peptides and peptide derivatives can self-assemble into ordered nanostructures, including hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water mdpi.comresearchgate.netacs.orgmdpi.combiomedgrid.comnih.govtandfonline.com.

Research has explored succinylated dehydrotripeptides featuring phenylalanine and homophenylalanine residues for their self-assembly properties and potential in developing supramolecular nanomaterials mdpi.comresearchgate.net. These studies highlight how modifications to peptide sequences, including succinylation and the incorporation of specific amino acids like phenylalanine, can influence self-assembly behavior and lead to the formation of hydrogels. Such hydrogels possess tunable properties and are being investigated for various biomedical applications, including drug delivery, tissue engineering, and as advanced biomaterials acs.orgmdpi.combiomedgrid.comnih.gov. The ability of this compound to participate in these self-assembly processes positions it as a valuable building block in the field of soft materials and nanotechnology.

Self-Assembly of N-Succinylated Tripeptides and Analogs

N-succinylated tripeptides, particularly those containing phenylalanine, can self-assemble into various nanostructures such as nanofibers, nanotubes, and hydrogels. The succinyl group, being anionic, can influence solubility and electrostatic interactions, while phenylalanine, with its aromatic side chain, promotes hydrophobic interactions and π–π stacking. These forces collectively guide the peptides into forming ordered assemblies nih.govrsc.orgmdpi.comaimspress.comresearchgate.netfrontiersin.org. Research has shown that the specific sequence and the presence of aromatic residues like phenylalanine are crucial for driving self-assembly into structures like nanofibers and nanotubes researchgate.netfrontiersin.org. For instance, studies on phenylalanine-based peptides have demonstrated their capacity to form nanotubes and nanofibers through molecular stacking motifs driven by non-covalent interactions nih.govrsc.orgresearchgate.net.

Modulating Self-Assembly through Chirality and Sequence Variations

The precise arrangement and properties of self-assembled peptide nanostructures are highly sensitive to variations in peptide sequence and the stereochemistry (chirality) of the amino acid residues rsc.orgrsc.orgmdpi.combohrium.comacs.org.

Chirality: Changing the chirality of amino acids, for example, from L- to D-isomers, can profoundly alter self-assembly behavior. Studies have shown that specific chiral configurations are necessary for hydrogel formation, and even a single D-amino acid can lead to different nanostructures compared to its L-amino acid counterpart rsc.orgrsc.orgmdpi.combohrium.com. Heterochiral peptides (containing both L and D amino acids) can lead to distinct self-assembly pathways and morphologies compared to homochiral peptides mdpi.combohrium.comacs.org. For example, heterochiral lipopeptides have been observed to self-assemble into nanotapes and nanotubes, while homochiral versions form nanofibers acs.org.

Sequence: The order of amino acids in a tripeptide sequence also dictates the resulting nanostructure. Variations in sequence can influence the strength and type of intermolecular interactions, thereby controlling the morphology and stability of the self-assembled materials mdpi.combohrium.com. For instance, the arrangement of phenylalanine and dehydrophenylalanine residues, along with homophenylalanine, has been shown to affect self-assembly propensity and gelation properties mdpi.combohrium.com.

Design of Self-Assembled Nanomaterials (e.g., Nanotubes, Nanofibers)

The controlled self-assembly of N-succinylated tripeptides and their analogs allows for the rational design of nanomaterials with specific morphologies, such as nanotubes and nanofibers. These structures are of significant interest for applications in drug delivery, tissue engineering, and biosensing due to their high surface area and biocompatibility nih.govrsc.orgmdpi.comaimspress.comresearchgate.net.

Nanofibers: Peptide nanofibers can be formed through various self-assembly mechanisms, often involving β-sheet structures stabilized by hydrogen bonding and hydrophobic interactions nih.govrsc.org. The inclusion of phenylalanine residues aids in the formation of these structures through π–π stacking and hydrophobic clustering nih.govresearchgate.net.

Nanotubes: Peptide nanotubes can arise from different assembly pathways, including the stacking of cyclic peptide motifs or the arrangement of disc-shaped units. Dipeptides and tripeptides with aromatic side chains, such as phenylalanine, have been demonstrated to form nanotubes mdpi.comresearchgate.net. The precise control over chirality and sequence is critical for achieving specific nanotubular architectures rsc.orgacs.org.

Polymer and Dendrimer Modifications

Beyond their intrinsic self-assembly capabilities, N-succinylated phenylalanine-containing peptides can be used to functionalize larger polymer structures, particularly dendrimers, to impart new properties and stimuli-responsiveness.

Functionalization of Poly(amidoamine) (PAMAM) Dendrimers with Phenylalanine and Succinyl Groups

Poly(amidoamine) (PAMAM) dendrimers are highly branched, synthetic macromolecules with a well-defined structure and numerous terminal functional groups. Their modification with phenylalanine and succinyl groups creates advanced materials with tunable properties. The succinyl group, often introduced via succinic anhydride (B1165640), can provide anionic termini, while phenylalanine adds hydrophobicity and aromaticity rsc.orgnih.govrsc.org.

Engineering Stimuli-Responsive Dendrimers (e.g., pH- and Temperature-Sensitive)

The functionalization of PAMAM dendrimers with phenylalanine and succinyl groups is a key strategy for engineering stimuli-responsive materials. These modified dendrimers can exhibit altered solubility or conformation in response to changes in pH or temperature, making them suitable for controlled release applications and smart materials rsc.orgnih.govrsc.orgmdpi.comnih.govmagneticmicrosphere.com.

Temperature-Responsiveness: The incorporation of phenylalanine enhances the hydrophobicity of PAMAM dendrimers, which can lead to temperature-responsive behavior. These dendrimers can exhibit LCST-type or UCST-type phase transitions, where their solubility changes dramatically with temperature rsc.orgnih.govrsc.orgmdpi.comnih.govmagneticmicrosphere.com. The specific temperature at which these transitions occur is often tunable by adjusting the pH or the ratio of functional groups on the dendrimer rsc.orgmdpi.com. For example, carboxyl-terminal Phe-modified PAMAM dendrimers with succinyl termini have demonstrated UCST-type thermosensitivity in acidic solutions, a property that can be modulated by the linker's hydrophobicity nih.govrsc.org. These dual-responsive (pH and temperature) dendrimers are of significant interest for applications such as targeted drug delivery, where controlled release can be triggered by specific physiological conditions nih.govmagneticmicrosphere.com.

Computational Studies and Theoretical Modeling in Suc Phe Ome Research

Molecular Dynamics (MD) Simulations of Peptide and Protein Interactions

Molecular Dynamics simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. They allow researchers to observe the dynamic behavior of peptides, such as Suc-phe-ome, and their interactions with other molecules, including proteins, in a simulated environment. These simulations are typically performed in explicit solvent models to mimic physiological conditions. nih.govcresset-group.commdpi.comarxiv.org

Understanding the conformational landscape of this compound and its derivatives in solution is crucial for predicting its behavior and interactions. MD simulations can track the dynamic changes in a molecule's three-dimensional structure over time, revealing stable conformations, flexibility, and the influence of the solvent. For peptides, this analysis often involves examining dihedral angles, radius of gyration, and secondary structure elements. For instance, studies on similar peptides have shown that MD simulations can identify preferred secondary structures, such as helical conformations, and reveal the degree of conformational flexibility in aqueous environments. nih.govcnr.it The radius of gyration (Rg) can indicate whether a peptide tends to form folded or extended conformations. nih.gov

When this compound acts as a substrate or interacts with an enzyme, MD simulations can elucidate the dynamics of the resulting enzyme-substrate complex. These simulations help in understanding how the substrate binds to the enzyme's active site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex over time. pearson.comsavemyexams.comlibretexts.org The formation of an enzyme-substrate complex is a transient intermediate in enzymatic reactions, stabilized by non-covalent forces like hydrogen bonds and electrostatic interactions. pearson.comlibretexts.org MD simulations can provide detailed insights into the dynamic interplay between the enzyme and substrate, including the flexibility of the complex and the energetic contributions of specific interactions, thereby assessing the stability of the bound state. cresset-group.compearson.com

Molecular Docking Analyses

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule (receptor), typically a protein or enzyme. It involves sampling different poses of the ligand within the receptor's binding site and scoring these poses based on predicted binding energy. igem.wikinih.govopenaccessjournals.comnih.govmdpi.comnih.govunpad.ac.idresearchgate.netnih.gov

Molecular docking is instrumental in predicting how this compound would fit into the active site of a target enzyme. By treating either the ligand or both ligand and receptor as flexible, docking algorithms explore various orientations and conformations to identify the most energetically favorable binding modes. igem.wikinih.govopenaccessjournals.com These predicted binding modes offer a detailed atomic-level view of how this compound might interact with the enzyme, highlighting key residues involved in binding. The accuracy of docking relies on the quality of the protein structure and the chosen scoring function, which estimates the binding affinity. igem.wikinih.govnih.gov

A critical output of molecular docking is the detailed mapping of interactions between the ligand (this compound) and the amino acid residues within the enzyme's active site. This mapping typically identifies specific types of interactions, such as hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. libretexts.orgigem.wikinih.govunpad.ac.idresearchgate.net For example, hydrogen bonds often form between polar groups on the ligand and amino acid side chains, while hydrophobic interactions occur between nonpolar regions. Visualizing these interactions in 2D and 3D representations aids in understanding the molecular basis of binding and can suggest specific residues critical for affinity and specificity. unpad.ac.idresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. By analyzing a series of related compounds, QSAR models can identify key structural features or molecular descriptors that correlate with activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.govwikipedia.orgprotoqsar.commdpi.comresearchgate.net While the focus is on this compound, QSAR studies on related peptide derivatives or compounds with similar functional groups can provide valuable insights into how modifications to the this compound structure might influence its efficacy or binding properties. These models typically involve generating numerical descriptors for each compound (e.g., molecular weight, lipophilicity, topological indices) and then using statistical methods (e.g., regression analysis) to build a predictive equation. nih.govprotoqsar.commdpi.com The predictive power of QSAR models is validated using statistical metrics like R², q², and external validation sets. mdpi.com

Compound List:

this compound

Homology Modeling for Uncharacterized Enzyme Structures

The rapid advancement of genomic sequencing has led to the identification of millions of protein sequences, many of which remain functionally uncharacterized. Enzymes, in particular, play vital roles in biological processes, and understanding their structures is paramount to deciphering their catalytic mechanisms and substrate specificities. When experimental methods for structure determination are not feasible or have not yet been applied, homology modeling (also known as comparative modeling) provides a powerful computational approach to predict the three-dimensional structure of these proteins. nih.govscielo.org.zanih.gov

Principle and Methodology Homology modeling is predicated on the principle that proteins with significant sequence similarity often share similar three-dimensional structures. scielo.org.zanih.gov The process involves using the experimentally determined structure of a known protein (the "template") to build a model of a target protein with a similar sequence. The core steps include:

Template Identification : This involves searching protein structure databases (e.g., the Protein Data Bank) for proteins with known structures that exhibit significant sequence similarity to the target enzyme. scielo.org.zanih.gov Tools like BLAST are commonly used for this initial search.

Sequence Alignment : An accurate alignment between the target sequence and the template sequence(s) is critical. This alignment guides the mapping of the target's residues onto the template's structure, identifying conserved regions and regions requiring modeling (e.g., insertions or deletions). scielo.org.zanih.gov

Model Building : Based on the alignment, the backbone coordinates of the template are copied for aligned regions. Loops and side chains that differ between the target and template are then modeled using various computational algorithms. scielo.org.za

Model Refinement and Validation : The generated model is subjected to energy minimization to relieve steric clashes and optimize its geometry. Crucially, the model's quality is assessed using various validation tools that check for stereochemical correctness, energetic plausibility, and consistency with known protein structures. scielo.org.zanih.gov

Application in Enzyme Research For uncharacterized enzymes, homology modeling serves as a vital first step in functional annotation. By providing a predicted 3D structure, it can reveal conserved residues that may be part of the active site, identify potential substrate-binding pockets, and offer insights into catalytic mechanisms. nih.govnih.gov For instance, homology modeling has been employed to analyze the structures of uncharacterized enzyme domains, aiding in the prediction of substrate selectivity for novel building blocks and guiding the design of enzymes with improved properties. chemrxiv.org These models can also be instrumental in structure-assisted enzyme design, facilitating the development of enzymes for industrial applications or therapeutic purposes. nih.govscielo.org.za

Relevance to this compound Context In the context of this compound research, if enzymes involved in its biosynthesis, metabolism, or degradation pathways are uncharacterized, homology modeling would be a primary computational strategy. By identifying suitable homologous structures with known functions or active site features, researchers can construct models of these enzymes. These models can then be used to predict their potential roles, substrate specificities, and interactions, thereby guiding subsequent experimental investigations and accelerating the understanding of the biochemical context of this compound.

Table 1: Illustrative Parameters in Homology Modeling

| Feature | Description | Typical Range/Value | Relevance to Uncharacterized Enzymes |

| Template Identification | Identifying known protein structures homologous to the target sequence. | BLAST, PSI-BLAST searches against PDB/UniProt. | Crucial for model accuracy. |

| Sequence Identity | Percentage of identical amino acids between target and template. | >40% ideal, 25-40% moderate, <25% challenging. | Directly impacts model reliability. |

| Alignment Quality | Accuracy of matching target and template sequences, especially in active site regions. | Assessed via alignment scores and visual inspection. | Critical for backbone and side-chain placement. |

| Model Building | Copying template backbone, modeling loops, and placing side chains. | Tools like MODELLER, SWISS-MODEL, Phyre2. | Generates the 3D atomic model. |

| Model Validation | Assessing the stereochemical and energetic plausibility of the generated model. | Ramachandran plots, GDT_TS, PROCHECK, ERRAT. | Ensures the model is physically reasonable. |

| Functional Inference | Using the predicted structure to hypothesize enzyme function, active sites, and substrate binding. | Ligand docking, conservation analysis. | Guides experimental investigation. |

In Silico Design of Novel this compound Analogs

The design of novel chemical entities, or analogs, is a critical aspect of research aimed at optimizing properties, enhancing efficacy, or exploring new functionalities. For compounds like those in the this compound class, which may encompass succinylated phenylalanine derivatives with various modifications, in silico methods are indispensable for navigating chemical space and rationally designing new molecules. icdst.orgresearchgate.net

Computational Design Strategies A range of computational techniques are employed to guide the design and optimization of chemical analogs:

Molecular Docking : This method predicts the preferred orientation of a ligand (an analog) when bound to a receptor (e.g., an enzyme or protein target) to form a stable complex. nih.gov By utilizing scoring functions that estimate binding affinity, molecular docking helps researchers identify potential analogs that are likely to interact favorably with a specific biological target. nih.govuomustansiriyah.edu.iq

Molecular Dynamics (MD) Simulations : MD simulations provide dynamic insights into how molecules behave over time. nih.govmdpi.compeerj.com For peptide-based structures, such as certain this compound derivatives, MD can elucidate self-assembly processes, conformational changes, and the stability of aggregates or complexes. mdpi.com This is particularly relevant for understanding properties like hydrogelation or interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed analogs, guiding the selection of promising candidates for synthesis.

In silico design efforts for this compound analogs could therefore focus on several strategic modifications:

Peptide Backbone Modifications : Incorporating non-canonical amino acids like homophenylalanine (Hph) or dehydro-phenylalanine (ΔPhe) can alter the peptide backbone conformation and influence self-assembly or gelation properties. mdpi.com

Stereochemical Variations : Exploring different stereochemistries, such as using D-amino acids instead of L-amino acids, can significantly impact the resulting aggregate structures and interactions. mdpi.com

Terminal Modifications : Altering the terminal ester group (e.g., from a methyl ester to an ethyl ester or a free carboxylic acid) can modulate lipophilicity, solubility, and the nature of intermolecular interactions. mdpi.com

Succinyl Group Variations : Modifying the succinyl moiety itself, perhaps by altering its chain length or introducing functional groups, could influence binding affinities to specific targets or alter pharmacokinetic properties.

By employing molecular docking against relevant biological targets or utilizing MD simulations to predict self-assembly behavior and stability, researchers can rationally design novel this compound analogs with tailored properties for specific applications, such as advanced materials or targeted therapeutic agents.

Table 2: Illustrative Design of this compound Analogs

| Analog Design Strategy | Key Modification Example | Computational Method(s) Used | Predicted Outcome/Property Influenced |

| Peptide Backbone | Incorporating Homophenylalanine (Hph) or Δ-Phenylalanine (ΔPhe) | Molecular Dynamics (MD) Simulations | Altered peptide conformation, improved self-assembly or gelation properties. |

| Stereochemistry | Varying L- vs. D-amino acid configurations (e.g., D-Hph) | Molecular Dynamics (MD) Simulations | Influence on aggregate structure and compactness. |

| Terminal Modification | Changing methyl ester (OMe) to ethyl ester or acid (OH) | MD Simulations, Ligand Docking | Modulated lipophilicity, solubility, and interaction with targets or solvent. |

| Succinyl Group | Modifying chain length or functionalization of succinyl moiety | Ligand Docking, QSAR | Enhanced binding affinity to specific targets, altered pharmacokinetic properties. |

| Combined Modifications | Synthesizing a library of variations on the above | Docking, MD, QSAR | Optimization for specific applications (e.g., enhanced hydrogel formation, targeted biological activity). |

Advanced Analytical Methodologies for Suc Phe Ome Characterization and Application

Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing unique fingerprints for molecular identification and structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including Suc-phe-ome. ¹H NMR, in particular, provides information about the number, type, and connectivity of hydrogen atoms within the molecule. For N-Succinyl-L-phenylalanine-p-nitroanilide, specific proton signals can confirm the presence of the succinyl group, the phenylalanine moiety, and the p-nitroanilide chromophore.

A typical ¹H NMR spectrum for N-Succinyl-L-phenylalanine-p-nitroanilide, when analyzed in DMSO, reveals characteristic signals. These include signals for the succinyl protons (often appearing as multiplets around 2.3-2.4 ppm), the alpha-proton of phenylalanine (around 4.6 ppm), the methylene (B1212753) protons of phenylalanine (around 2.8-3.0 ppm), the aromatic protons of the phenyl ring (around 7.1-7.3 ppm), and signals associated with the p-nitroanilide group (e.g., aromatic protons around 7.8-8.4 ppm) and amide protons (around 10.6 ppm) nih.gov. The integration of these signals can help confirm the relative number of protons in each environment, thereby supporting the proposed structure.

Table 6.1.1: Representative ¹H NMR Chemical Shifts for N-Succinyl-L-phenylalanine-p-nitroanilide

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| Succinyl -CH₂- | 2.326–2.383 | m | - | DMSO |

| Phenylalanine α-proton (-NHCH) | 4.63–4.68 | m | - | DMSO |

| Phenylalanine β-methylene protons (Ph-CH₂-) | 2.88, 3.05 | dd | 5.2, 13.6; 9.2, 13.6 | DMSO |

| Phenylalanine phenyl protons | 7.17–7.29 | m | - | DMSO |

| p-Nitroanilide aromatic protons | 7.84, 8.22 | d | 9.2 | DMSO |

| Amide proton (-NHC(O)-) | 10.66 | s | - | DMSO |

| Phenylalanine amide proton (-NHCH(Bn)C(O)) | 8.42 | d | 7.6 | DMSO |

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 'dd' denotes double doublet.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is employed to study the stereochemistry and conformational properties of chiral molecules, particularly peptides and proteins. While this compound itself is a relatively small molecule, CD spectroscopy can be valuable if it forms supramolecular structures or interacts with chiral biological entities. For peptides containing phenylalanine residues, CD spectra can exhibit characteristic bands in the near-UV region (around 250-300 nm) arising from π-π* transitions of the aromatic rings, which are sensitive to the local chiral environment and stacking interactions mdpi.com.

Studies involving peptide derivatives containing phenylalanine have shown that CD spectra can reveal information about the formation of secondary structures like β-sheets, with specific bands indicating right-handed or left-handed helical preferences mdpi.comnih.gov. While direct CD data for simple N-succinyl-L-phenylalanine might be less common, its application in analyzing larger peptide structures where it is a component can provide insights into the conformational landscape influenced by the phenylalanine moiety mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies, corresponding to molecular vibrations. For this compound, IR spectroscopy can confirm the succinylation of the amino group and the presence of amide and carboxyl functionalities.

The succinylation process involves the formation of an amide bond between the amino group of phenylalanine and one of the carboxyl groups of succinic anhydride (B1165640). This transformation is typically evidenced by the appearance of characteristic IR absorption bands. For instance, in the context of succinyl-modified amines, strong absorption bands associated with the amide carbonyl (C=O) stretch are observed in the region of 1650-1680 cm⁻¹ mdpi.com. Additionally, N-H stretching vibrations from the newly formed secondary amide linkage appear in the range of 3200-3400 cm⁻¹, and C-N stretching vibrations are typically found around 1550 cm⁻¹ mdpi.com. The presence of the free carboxyl group from the succinyl moiety would also contribute characteristic bands for C=O stretch (around 1700-1725 cm⁻¹) and O-H stretch (broad band around 2500-3300 cm⁻¹).

Table 6.1.3: Characteristic IR Absorption Bands for Succinylated Amino Acid Derivatives

| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) | Assignment | Source Reference |

| -OH stretching (carboxyl) | 2500–3300 | Broad band | mdpi.com |

| -NH₂ stretching (primary amine) | 3030–3330 | Present in parent amino acid | mdpi.com |

| -NH stretching (secondary amide) | 3200–3400 | Formed during succinylation | mdpi.com |

| C=O stretching (amide) | 1650–1680 | Characteristic of succinyl amide linkage | mdpi.com |

| C=O stretching (carboxyl) | 1700–1725 | From the free carboxyl of the succinyl group | mdpi.com |

| N-H bending (amide) / C-N stretching | 1550–1580 | Characteristic of succinyl amide linkage | mdpi.com |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating, purifying, and quantifying this compound from complex mixtures or for assessing its purity.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for the analysis of amino acids and their derivatives due to its high resolution, sensitivity, and speed. RP-HPLC separates compounds based on their hydrophobicity, with more non-polar compounds eluting later.

For the analysis of phenylalanine derivatives like this compound, typical RP-HPLC methods often employ C18 stationary phases. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is critical, often adjusted to optimize the ionization state of the analytes for better separation nih.govbasicmedicalkey.com. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to achieve separation of compounds with varying polarities. Detection is commonly performed using UV-Vis spectroscopy, leveraging the chromophores present in the molecule (e.g., the phenyl ring and the p-nitroanilide group if present) nih.govsigmaaldrich.com. Mass spectrometry (LC-MS) is also a powerful detection method, providing molecular weight information for identification and confirmation basicmedicalkey.comnih.gov.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying molecules, making it indispensable for characterizing succinylated compounds like "this compound" and assessing their purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are widely employed. LC-MS separates components of a mixture before they enter the mass spectrometer, allowing for the identification of individual compounds based on their mass-to-charge ratio (m/z). MS/MS provides structural information by fragmenting the selected precursor ions, which is crucial for confirming the presence and location of succinylation on phenylalanine residues or within a peptide sequence.

Research findings indicate that quantitative succinylome analysis, which involves identifying and quantifying succinylation sites across numerous proteins, frequently utilizes LC-MS/MS coupled with tandem mass tags (TMT) for labeling and enrichment strategies researchgate.netnih.govrsc.org. This approach allows for the precise identification of succinylated peptides and the assessment of their relative abundance, thereby determining the purity of a succinylated product. For instance, studies have identified thousands of succinylation sites on hundreds of proteins using high-resolution LC-MS/MS, demonstrating the technique's power in profiling complex succinylomes nih.gov. The analysis of succinyl-phenylalanine itself would similarly benefit from these high-resolution MS techniques to confirm its mass and fragmentation patterns, ensuring accurate identification and purity assessment.

Table 1: Mass Spectrometry Applications in Succinylome Analysis

| Technique | Application | Key Information Obtained | Relevant Citations |

| LC-MS/MS | Identification of succinylated peptides, localization of succinylation sites, purity assessment. | Mass-to-charge ratio (m/z), fragmentation patterns, relative abundance. | researchgate.netnih.govrsc.orgnih.gov |

| High-Resolution MS | Accurate mass determination for precise identification of succinylated residues. | Precise molecular weight, elemental composition confirmation. | nih.govnih.gov |

| TMT-labeling with MS | Quantitative analysis of succinylation levels across different samples or conditions. | Relative quantification of succinylated peptides, differential succinylation analysis. | researchgate.net |

| Affinity Enrichment + MS | Targeted isolation and identification of succinylated peptides from complex mixtures. | Enriched succinylated peptides, identification of specific succinylation sites. | nih.govmetwarebio.comlife-science-alliance.org |

Electrophoretic Methods (e.g., SDS-PAGE, Western Blotting for Succinylome Analysis)

Electrophoretic methods, particularly SDS-PAGE and Western blotting, are vital for separating proteins or peptides based on size and charge and for their specific detection. In the context of succinylome analysis, these techniques are often used in conjunction with antibodies that specifically recognize succinylated lysine (B10760008) residues.

Western blotting builds upon SDS-PAGE by transferring the separated proteins to a membrane, which is then probed with specific antibodies. An anti-succinyl lysine antibody can detect the presence and relative abundance of succinylated proteins or peptides within a sample metwarebio.comlife-science-alliance.orgresearchgate.net. This method is crucial for verifying findings from MS and for assessing the specificity of succinylation. For example, Western blot analysis using anti-succinyl lysine antibodies has been used to confirm the presence of succinylation in various cellular proteins and to validate MS-based identifications life-science-alliance.orgresearchgate.net. The sensitivity of Western blotting allows for the detection of even low levels of succinylated "this compound" if antibodies specific to its succinylated form are available or if a general anti-succinyl lysine antibody is employed.

Table 2: Electrophoretic Methods in Succinylome Analysis

| Technique | Principle | Application for "this compound" Characterization | Relevant Citations |

| SDS-PAGE | Separation of proteins/peptides based on molecular weight under denaturing conditions. | May reveal changes in migration if succinylation significantly alters the charge-to-mass ratio of larger peptides or proteins containing succinyl-phenylalanine. | researchgate.net |

| Western Blotting | Detection of specific proteins/peptides on a membrane using antibodies after separation by electrophoresis. | Confirms the presence of succinylation using anti-succinyl lysine antibodies; assesses the relative abundance of succinylated "this compound" or related peptides in a sample. | metwarebio.comlife-science-alliance.orgresearchgate.netappliedbiomics.com |

Imaging and Microscopy for Self-Assembled Structures (e.g., SEM, AFM)

Imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the physical morphology and surface topography of molecules, particularly when they form self-assembled structures. For compounds like "this compound," if it exhibits a propensity to self-assemble into ordered structures (e.g., nanofibers, nanotubes, or aggregates), these microscopy techniques provide direct visual evidence.

Research has demonstrated the application of these techniques in studying peptide self-assembly. For example, studies on succinylated peptides have shown that they can form supramolecular nanofibers through enzyme-catalyzed self-assembly dicp.ac.cnresearchgate.netnih.govacs.orgresearchgate.net. These studies often employ TEM (Transmission Electron Microscopy), which is similar in principle to SEM for visualizing nanostructures, alongside SEM and AFM to characterize the morphology and dimensions of these assemblies dicp.ac.cnresearchgate.net. By applying SEM or AFM to "this compound," researchers can visualize whether it forms distinct nanostructures and characterize their physical attributes, which is crucial for understanding its potential applications in material science or nanotechnology.

Table 3: Microscopy Techniques for "this compound" Self-Assembly

| Technique | Principle | Application for "this compound" Characterization | Relevant Citations |

| SEM | Scans a surface with an electron beam to create high-resolution images of surface topography and morphology. | Visualizes the external shape, size, and arrangement of "this compound" if it self-assembles into nanostructures; provides insights into the overall architecture of aggregates. | dicp.ac.cnresearchgate.net |

| AFM | Uses a physical probe to scan a surface, generating a detailed topographical map. | Provides high-resolution 3D surface details, roughness, and structural information of self-assembled "this compound" structures; can reveal fine features of nanofibers or other assemblies. | dicp.ac.cnresearchgate.net |

Compound Name List:

this compound

Succinyl-phenylalanine

Succinyl-lysine (SuccK)

Peptides (general)

Proteins (general)

αB-crystallin

αA-crystallin

β-crystallin

γ-crystallin

Isocitrate dehydrogenase (IcdA)

Glyceraldehyde-3-phosphate dehydrogenase (GapA)

Serine hydroxymethyltransferase (GlyA)

Glutamic-oxaloacetic transaminase 2 (GOT2)

S-ribosylhomocysteine lyase (LuxS)

Histone deacetylase 1 (HDAC1)

Cytochrome c (CYCS)

Succinate dehydrogenase (SDHA)

Lactate dehydrogenase A (LDHA)

Phenylalanine ammonia-lyase (PAL)

Aldehyde dehydrogenase (ALDH)

Future Research Directions and Emerging Paradigms for Suc Phe Ome

Exploration of Novel Biocatalytic Pathways for Synthesis

The future synthesis of Suc-phe-ome is trending towards greener and more efficient biocatalytic methods, moving away from traditional chemical synthesis. Research is increasingly focused on harnessing enzymes to perform the specific chemical transformations required, namely the N-succinylation of L-phenylalanine methyl ester.

One promising avenue is the use of proteases, such as thermolysin, in reverse. rsc.orgcaver.cz While typically catalyzing the hydrolysis of peptide bonds, under specific non-aqueous or biphasic conditions, these enzymes can efficiently form amide linkages. researchgate.net Studies on the synthesis of the aspartame (B1666099) precursor (Boc-Asp-Phe-OMe), a structurally related compound, have demonstrated the feasibility of using immobilized thermolysin in aqueous polymer two-phase systems to drive the reaction towards synthesis and improve yields. nih.govacs.org This approach offers high stereospecificity and avoids the need for harsh reagents.

Another novel pathway involves a two-step enzymatic process. The first step could utilize Phenylalanine Ammonia Lyases (PALs), which catalyze the reversible amination of cinnamic acid derivatives to form the L-phenylalanine backbone. rsc.orgnih.gov The second step would involve an enzymatic succinylation. This could be achieved through enzymes from the GNAT (Gcn5-related N-acetyltransferase) superfamily, which are known to catalyze the transfer of an acyl group from a donor like succinyl-CoA to an amine acceptor. nih.gov Specifically, the discovery of N-succinylamino acid racemase (NSAR) and succinyl-CoA:D-amino acid N-succinyltransferase points to the existence of enzymes that act on N-succinylated amino acids, suggesting a rich area for discovering biocatalysts for the synthesis of this compound. nih.gov

| Biocatalytic Strategy | Key Enzyme(s) | Principle | Potential Advantages |

| Protease-Catalyzed Synthesis | Thermolysin, Papain, α-Chymotrypsin | Reversal of hydrolytic activity in low-water or biphasic systems to form amide bonds. rsc.orgresearchgate.netnih.gov | High stereoselectivity, mild reaction conditions, potential for high yields with product precipitation/extraction. researchgate.net |

| Lyase-Transferase Pathway | Phenylalanine Ammonia Lyase (PAL), N-Succinyltransferase (from GNAT superfamily) | Two-step reaction: 1. PAL synthesizes L-phenylalanine methyl ester from a precursor. 2. A transferase attaches the succinyl group from succinyl-CoA. rsc.orgnih.gov | Atom-economic, utilizes simple precursors, potential for pathway engineering in microbial hosts. |

| Whole-Cell Biocatalysis | Genetically engineered E. coli or yeast | Host organism engineered to express the necessary enzymes (e.g., PAL and a succinyltransferase) for in-vivo production. | Eliminates the need for enzyme purification, allows for continuous production, sustainable feedstock utilization. |

Integration into Multi-Enzyme Systems and Cascades

A potential cascade for this compound could begin with a Phenylalanine Ammonia Lyase (PAL) to convert an inexpensive precursor like trans-cinnamic acid into L-phenylalanine. researchgate.net This product could then be directly channeled to a second enzyme for esterification to form L-phenylalanine methyl ester. The final step would involve a protease or a specific N-succinyltransferase to attach the succinyl group. nih.gov Such a system would be highly atom-efficient and could be operated in a continuous flow setup, particularly if the enzymes are immobilized. researchgate.net

Another sophisticated approach involves combining racemases with stereoselective enzymes. For instance, a cascade could start with a racemic mixture of a phenylalanine precursor. An N-acylamino acid racemase (NAAAR) could continuously interconvert the enantiomers, while a stereoselective L-aminoacylase or protease selectively acts on the desired L-enantiomer to produce this compound, achieving a theoretical yield of 100% from the racemic starting material. rsc.orgcaver.cz The development of such cascades requires careful optimization of reaction conditions (pH, temperature) to ensure the compatibility of all participating enzymes. rsc.org

| Cascade Design Concept | Enzyme Sequence Example | Key Transformation | Projected Outcome |

| Linear Synthesis from Precursor | 1. Phenylalanine Ammonia Lyase (PAL)2. Esterase3. N-Succinyltransferase | trans-Cinnamic acid → L-Phenylalanine → L-Phenylalanine methyl ester → this compound | One-pot synthesis from a simple aromatic acid, high atom economy, suitable for flow chemistry. nih.govresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | 1. N-Acylamino Acid Racemase (NAAAR)2. L-selective Protease (e.g., Thermolysin) | Racemic N-succinyl-phenylalanine methyl ester → Enantiopure L-Suc-phe-ome | Quantitative conversion of a racemic mixture to a single enantiomer, maximizing yield. rsc.org |

| Chemo-Enzymatic Cascade | 1. Chemical succinylation of phenylalanine2. Lipase/Esterase for methyl esterification | N-Succinyl-L-phenylalanine → this compound | Combines robust chemical steps with the high selectivity of biocatalysis for the final, critical transformation. nih.gov |

Advancements in Smart Material Design and Engineering

This compound and its derivatives are pivotal building blocks in the design of "smart" materials—materials that respond to external stimuli like pH, temperature, or specific biomolecules. rsc.orgnih.govnih.gov The unique chemical architecture of this compound, featuring a hydrophilic succinyl group and a hydrophobic, aromatic phenylalanine moiety, drives self-assembly into ordered nanostructures. caver.cz

A significant area of advancement is the functionalization of dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, with this compound components. caver.czbiorxiv.org Attaching phenylalanine and succinyl groups to the dendrimer surface creates stimuli-responsive materials. The succinyl groups provide anionic termini that can be protonated at low pH, altering electrostatic interactions, while the phenylalanine groups add hydrophobicity. caver.czbiorxiv.org This combination can lead to dual-responsive (pH and temperature) dendrimers suitable for controlled drug release applications. For example, carboxyl-terminal Phe-modified PAMAM dendrimers with succinyl termini have demonstrated upper critical solution temperature (UCST)-type thermosensitivity in acidic solutions, a property valuable for targeted drug delivery systems. caver.czbiorxiv.org

Furthermore, the self-assembly of N-succinylated peptides containing phenylalanine can form hydrogels, nanofibers, and nanotubes. caver.czuiuc.edu These materials are being engineered for applications in tissue engineering and regenerative medicine. The interplay of hydrogen bonding, hydrophobic interactions, and π–π stacking between the phenylalanine rings dictates the morphology and mechanical properties of the resulting nanomaterial. caver.cznih.gov Future research will focus on precisely controlling these self-assembly processes to create materials with bespoke properties for specific biomedical applications, such as scaffolds that can release growth factors in response to enzymatic activity at a wound site. acs.org

| Material Type | Key Components | Stimulus Response | Emerging Application |

| Functionalized Dendrimers | PAMAM dendrimer core, Phenylalanine, Succinic anhydride (B1165640) | pH, Temperature caver.czbiorxiv.org | Targeted and controlled drug delivery systems. bioexcel.eu |

| Self-Assembled Hydrogels | N-succinylated tripeptides containing phenylalanine | Enzyme activity, pH, Metal ions nih.govnih.gov | Scaffolds for tissue engineering, sustained release of protein therapeutics. uiuc.edu |

| Peptide Nanotubes/Nanofibers | Di- and tripeptides with phenylalanine derivatives | Self-assembly driven by hydrophobic and π–π stacking interactions. caver.cznih.gov | Biosensing, nanoelectronics, advanced composite materials. |

Development of High-Resolution Structural Biology Techniques for Enzyme-Substrate Complexes

Understanding precisely how an enzyme binds this compound (or its precursors) and catalyzes its formation is crucial for rational enzyme engineering. Future progress hinges on the application of high-resolution structural biology techniques to capture snapshots of the enzyme-substrate complex in action.

X-ray crystallography has already provided foundational insights. Studies on thermolysin with various dipeptide inhibitors, including those containing phenylalanine, have revealed the critical interactions within the active site. rsc.orgcaver.cznih.gov These crystal structures, resolved at high resolution (e.g., 1.9 Å), show how the inhibitor's carboxyl groups coordinate with the active site zinc ion and how the phenylalanine side chain fits into a hydrophobic pocket, displacing water molecules. rsc.orgnih.gov These static pictures provide a detailed map of the binding site.

However, to understand the dynamic process of catalysis, emerging techniques are required. Time-resolved crystallography, using both synchrotron and X-ray free-electron laser (XFEL) sources, allows researchers to observe enzymatic reactions in real-time. acs.orguiuc.edu By initiating the reaction within the crystal, a series of diffraction patterns can be collected at different time points, from picoseconds to seconds, effectively creating a molecular movie of the substrate converting to product. acs.org This would allow direct observation of transient intermediates in the synthesis of this compound.

For larger or more flexible enzyme systems that are difficult to crystallize, cryo-electron microscopy (cryo-EM) is becoming an indispensable tool. nih.gov Recent advances in cryo-EM have made it possible to determine the structures of enzyme-substrate complexes in multiple conformational states without the need for crystallization, providing insights into the dynamic conformational changes that occur during substrate binding and product release. researchgate.netnih.gov

| Technique | Resolution | Information Gained | Future Application for this compound |

| X-ray Crystallography | ~1.5 - 2.5 Å | High-resolution, static 3D structure of the enzyme active site with bound substrate analogs or inhibitors. rsc.orgnih.gov | Determining the precise binding mode of this compound or its precursors in engineered biocatalysts. |

| Time-Resolved Crystallography | ~2.0 - 3.0 Å | A "molecular movie" of the catalytic cycle, revealing transient intermediate states and conformational changes. acs.orguiuc.edu | Visualizing the bond-forming step in the enzymatic synthesis of this compound and identifying rate-limiting conformations. |

| Cryo-Electron Microscopy (Cryo-EM) | ~2.5 - 4.0 Å | Structure of large, flexible, or multi-enzyme complexes in different functional states. researchgate.netnih.gov | Elucidating the structure of a multi-enzyme cascade designed for this compound synthesis. |

| NMR Spectroscopy | N/A (provides distance restraints) | Information on enzyme-substrate interactions, dynamics, and conformational changes in solution. nih.govnih.gov | Mapping the binding interface and characterizing the dynamics of the this compound-enzyme complex in a solution state. |

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The future of developing bespoke biocatalysts for this compound synthesis lies in the tight integration of computational design and experimental validation. This synergistic approach, often termed rational design, accelerates the enzyme engineering process, making it more efficient and predictable than traditional directed evolution alone. nih.govnih.gov

The cycle begins with computational modeling. Given a starting enzyme structure, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the enzyme and how a substrate like this compound might bind and move within the active site. nih.govresearchgate.net These simulations provide insights into the flexibility of the active site and can identify key residues that interact with the substrate. nih.gov For understanding the reaction itself, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. acs.orguiuc.edunih.gov QM/MM calculations can model the electronic rearrangements that occur during bond formation and cleavage, allowing researchers to calculate reaction energy barriers and understand the transition state—the most critical point in the reaction. bioexcel.eu

This computational data is then used to predict specific mutations that would improve the enzyme's activity, stability, or specificity for this compound. nih.govnih.gov For example, if simulations show a steric clash, a bulky amino acid might be computationally mutated to a smaller one. These predictions are then tested experimentally in the lab using site-directed mutagenesis. The resulting enzyme variants are produced and characterized, and the experimental data is fed back into the computational models to refine the next round of design. This iterative cycle of computational prediction and experimental testing allows for a rapid convergence on a highly optimized biocatalyst. rsc.org

| Computational Method | Purpose in Rational Design Cycle | Experimental Synergy |

| Homology Modeling | Predicts the 3D structure of an enzyme when only its amino acid sequence is known. | Provides the initial structural template for all subsequent computational work. |

| Molecular Docking | Predicts the preferred binding orientation and affinity of this compound or its precursors in the enzyme's active site. | Guides initial selection of enzyme candidates and mutations for experimental screening. |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms over time, revealing protein flexibility and the stability of the enzyme-substrate complex. nih.govnih.gov | Explains experimental results on enzyme stability and substrate specificity; suggests mutations to alter dynamics. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the chemical reaction mechanism at the quantum level to calculate activation energies and characterize transition states. uiuc.edunih.gov | Provides a mechanistic rationale for observed catalytic rates and helps design mutations to lower the energy barrier. bioexcel.eu |

Q & A

Q. What are the established protocols for synthesizing and characterizing Suc-phe-ome in vitro?

Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies, followed by HPLC purification and LC-MS validation. Characterization should include NMR (¹H, ¹³C) for structural confirmation, circular dichroism (CD) for secondary structure analysis, and mass spectrometry for purity assessment . For reproducibility, ensure detailed documentation of solvent systems, reaction temperatures, and purification thresholds in line with journal guidelines for experimental sections .

Q. How can researchers optimize yield and purity during this compound synthesis?

Methodological Answer: Systematic optimization requires factorial design experiments to test variables such as coupling reagent efficiency (e.g., HBTU vs. HATU), resin loading capacity, and deprotection times. Use response surface methodology (RSM) to model interactions between variables. Purity can be enhanced via gradient elution in HPLC, with mobile phases adjusted for polarity (e.g., acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are recommended for initial bioactivity screening of this compound?

Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin reduction) across multiple cell lines to assess cytotoxicity. Follow with target-specific assays (e.g., enzyme inhibition kinetics or receptor binding studies) using SPR (surface plasmon resonance) or fluorescence polarization. Include positive and negative controls, and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictory data on this compound’s mechanism of action?

Methodological Answer: Employ a multi-omics approach: combine transcriptomic profiling (RNA-seq) with proteomic analysis (TMT or SILAC labeling) to identify downstream pathways. Validate findings using CRISPR/Cas9 knockout models of putative targets. Address contradictions by meta-analyzing existing literature for confounding variables (e.g., cell type-specific responses or batch effects in reagent lots) . Statistical frameworks like Bayesian hierarchical models can quantify uncertainty across studies .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) such as endotoxin levels, aggregation status (via DLS), and residual solvents. Use DOE (design of experiments) to standardize synthesis parameters. For longitudinal studies, establish a reference batch and normalize bioactivity data using internal standards (e.g., stable isotope-labeled analogs) .

Q. How can computational methods enhance the rational design of this compound derivatives?

Methodological Answer: Apply molecular dynamics (MD) simulations to study conformational stability under physiological conditions (e.g., explicit solvent models). Use free-energy perturbation (FEP) to predict binding affinities for target proteins. Validate in silico predictions with SAR (structure-activity relationship) studies, focusing on substituent effects at key residues (e.g., phenylalanine side chains) .

Q. What are best practices for validating this compound’s selectivity in complex biological matrices?

Methodological Answer: Use affinity pull-down assays with SILAC-labeled lysates to identify off-target interactions. Pair with competitive binding assays (e.g., CETSA or thermal shift assays) to confirm target engagement. For in vivo validation, employ tissue-specific pharmacokinetic profiling and pharmacodynamic biomarkers (e.g., phosphorylation status of pathway nodes) .

Methodological and Analytical Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Investigate bioavailability factors (e.g., plasma protein binding, metabolic stability in liver microsomes) and tissue penetration (via PET imaging or mass spectrometry imaging). Use PK/PD modeling to correlate exposure levels with effect sizes. Consider species-specific differences in target expression or metabolism .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?